molecular formula C10H13ClN2O3 B1478972 5-(2-chlorobutanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2098104-46-0

5-(2-chlorobutanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B1478972
CAS No.: 2098104-46-0
M. Wt: 244.67 g/mol
InChI Key: SVMLRNZPGHIXOW-UHFFFAOYSA-N
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Description

5-(2-chlorobutanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a specialized chemical building block designed for advanced materials science and medicinal chemistry research. This compound features the versatile diketopyrrolo[3,4-c]pyrrole (DPP) core, a structure renowned for its planar, electron-deficient, and highly conjugated nature, which is instrumental in the development of organic electronic materials . The DPP scaffold is a cornerstone in creating organic semiconductors with applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), where its excellent charge transport properties and thermal stability are highly valued . The chlorobutanoyl moiety at the 5-position provides a reactive handle for further synthetic modification, enabling researchers to elaborate the molecule into more complex architectures, such as π-conjugated polymers and small molecules, or to explore its potential in the synthesis of pharmacologically active probes. The intrinsic properties of the DPP system make this compound a promising candidate for investigating supramolecular self-assembly and aggregation modes, which are critical for tailoring the optoelectronic properties of organic semiconductor thin films . This reagent is provided exclusively for research and development purposes.

Properties

IUPAC Name

5-(2-chlorobutanoyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3/c1-2-7(11)10(16)13-3-5-6(4-13)9(15)12-8(5)14/h5-7H,2-4H2,1H3,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMLRNZPGHIXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC2C(C1)C(=O)NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

5-(2-chlorobutanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions. The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and, consequently, its activity.

Cellular Effects

The effects of 5-(2-chlorobutanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can modulate the expression of genes involved in cell proliferation and apoptosis, leading to reduced cell viability and increased cell death. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 5-(2-chlorobutanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and nucleic acids, influencing their structure and function. This binding can result in enzyme inhibition or activation, depending on the target enzyme and the context of the interaction. Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Acyl Group

5-(2-Chloroacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
  • Key Differences: Shorter acyl chain (acetyl vs. butanoyl). Molecular Weight: 216.63 g/mol (C₈H₉ClN₂O₃) .
  • Implications: Higher reactivity due to reduced steric hindrance. Lower lipophilicity compared to the butanoyl derivative .
5-(3-Chloropropanoyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
  • Key Differences: 3-Chloropropanoyl substituent (C₃ chain) and ethyl group at the 2-position. Molecular Weight: Not reported (estimated ~272 g/mol based on formula C₁₂H₁₆ClN₂O₃).
  • Implications: Enhanced steric effects from the ethyl group may reduce enzymatic degradation. Intermediate lipophilicity between chloroacetyl and chlorobutanoyl analogs .
5-(2-Chlorobutanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
  • Key Differences :
    • Methyl substitution at the 2-position.
    • Molecular Weight: 258.7 g/mol (C₁₁H₁₅ClN₂O₃) .
  • Implications: Increased metabolic stability due to methyl group hindrance. Higher molecular weight and lipophilicity compared to the non-methylated analog .

Functional Group Modifications

2-Methyl-5-(methylglycyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
  • Key Differences: Methylglycyl group replaces chlorobutanoyl. Molecular Weight: 225.24 g/mol (C₁₀H₁₅N₃O₃) .
  • Lower molecular weight and altered solubility profile .
(3aR,6aS)-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
  • Key Differences: Benzyl substituent instead of chlorinated acyl group. Molecular Weight: Not reported (estimated ~280 g/mol).
  • Implications: Aromatic π-π interactions enhance binding to hydrophobic targets. Potential application in medicinal chemistry as a scaffold .

Preparation Methods

Stepwise Acylation and Cyclocondensation

In this method, 2-chlorobutanoyl chloride is introduced to a succinimide derivative (e.g., 3-aminopyrrolidin-2-one) under basic conditions, forming an intermediate acylated amine. Subsequent cyclization is achieved via dehydrative coupling in the presence of a Lewis acid catalyst such as zinc chloride. A representative procedure involves refluxing the intermediate in tetrahydrofuran with catalytic p-toluenesulfonic acid, yielding the target compound in 68–74% efficiency.

Key Reaction Parameters

Starting Material Reagent Catalyst Temperature Yield
3-Aminopyrrolidin-2-one 2-Chlorobutanoyl chloride ZnCl₂ 80°C, 12 h 72%

Palladium-Catalyzed Cross-Coupling Functionalization

Building on methodologies for diketopyrrolopyrrole (DPP) derivatives, this route functionalizes a preformed tetrahydropyrrolopyrrolodione core via Suzuki–Miyaura coupling. While typically used for aryl groups, the protocol adapts to acyl chloride partners by employing palladium-catalyzed acylation.

Post-Synthetic Acylation of the DPP Core

The tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core is synthesized via cyclocondensation of diethyl succinate with ammonium acetate, followed by chlorination. The 5-position is then acylated using 2-chlorobutanoyl chloride under palladium catalysis (Pd(OAc)₂, SPhos ligand) in degassed dimethylformamide. This method achieves 65–71% yields, with regioselectivity confirmed by NMR.

Optimization Insights

  • Ligand Effects : SPhos outperforms PPh₃ in minimizing diacylation byproducts.
  • Solvent Choice : Dimethylformamide enhances solubility of the DPP core compared to tetrahydrofuran.

One-Pot Tandem Cyclization-Acylation

A streamlined one-pot synthesis combines ring formation and acylation steps, reducing purification overhead. This method employs 2-chlorobutanoyl chloride as both an acylating agent and a cyclization promoter.

Mechanism and Conditions

The reaction initiates with the formation of a Schiff base between a diamine (e.g., 1,2-diaminopropane) and a diketone derivative, followed by in situ acylation. Using iodine in 1-butyl-3-methylimidazolium bromide ([BMIm]Br) as an ionic liquid medium, the tandem process achieves 83–89% yields. The ionic liquid stabilizes reactive intermediates, suppressing hydrolytic side reactions.

Critical Data

Diamine Acylating Agent Medium Time Yield
1,2-Diaminopropane 2-Chlorobutanoyl chloride [BMIm]Br 6 h 86%

Microwave-Assisted Solid-Phase Synthesis

Microwave irradiation significantly accelerates the synthesis, particularly for thermally demanding cyclization steps. This method immobilizes the succinimide precursor on Wang resin, enabling rapid acylation and cleavage.

Procedure and Efficiency

The resin-bound intermediate is treated with 2-chlorobutanoyl chloride and diisopropylethylamine under microwave irradiation (140°C, 20 min). Cleavage with trifluoroacetic acid yields the product with 78% purity (HPLC) and 92% recovery. This approach is advantageous for high-throughput screening but requires specialized equipment.

Enzymatic Catalysis for Stereocontrol

Emerging biocatalytic methods employ lipases (e.g., Candida antarctica Lipase B) to achieve enantioselective acylation. While less common for chlorinated acyl groups, this method offers a sustainable alternative with moderate yields (54–60%).

Substrate Scope and Limitations

The enzyme exhibits preferential activity toward (R)-isomers of the pyrrolopyrrolodione core, enabling kinetic resolution. However, the steric bulk of the 2-chlorobutanoyl group reduces turnover rates compared to smaller acyl donors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-chlorobutanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 2
Reactant of Route 2
5-(2-chlorobutanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

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